molecular formula C24H25N5O3S B11631474 methyl N-{[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenylalaninate

methyl N-{[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenylalaninate

Cat. No.: B11631474
M. Wt: 463.6 g/mol
InChI Key: NMFGCUCSRNKGLN-UHFFFAOYSA-N
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Description

Methyl N-{[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenylalaninate is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazinoindole core, a sulfanyl group, and a phenylalaninate moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenylalaninate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the condensation of indoline-2,3-diones with thiosemicarbazide in water at elevated temperatures to form intermediates. These intermediates are then hydrazinated with hydrazine monohydrate to yield the desired triazinoindole derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenylalaninate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

Methyl N-{[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenylalaninate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl N-{[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenylalaninate involves its ability to bind to specific molecular targets. For example, as an iron chelator, it binds to ferrous ions, which can inhibit the proliferation of cancer cells by depriving them of essential iron . This binding can lead to the induction of apoptosis and cell cycle arrest in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-{[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenylalaninate is unique due to its specific structural features, such as the combination of a triazinoindole core with a phenylalaninate moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C24H25N5O3S

Molecular Weight

463.6 g/mol

IUPAC Name

methyl 3-phenyl-2-[[2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]propanoate

InChI

InChI=1S/C24H25N5O3S/c1-3-13-29-19-12-8-7-11-17(19)21-22(29)26-24(28-27-21)33-15-20(30)25-18(23(31)32-2)14-16-9-5-4-6-10-16/h4-12,18H,3,13-15H2,1-2H3,(H,25,30)

InChI Key

NMFGCUCSRNKGLN-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC(CC4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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